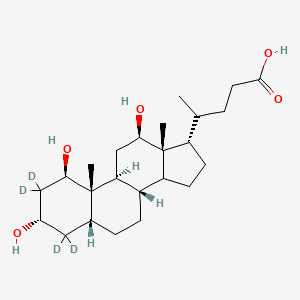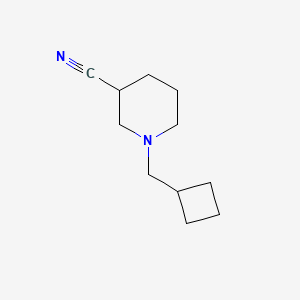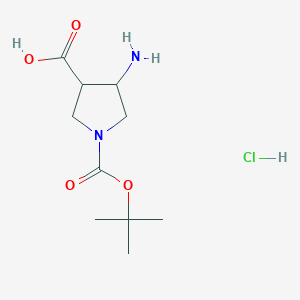
4-Iodo-2-isobutoxy-5-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-2-isobutoxy-5-methylpyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the 4th position, an isobutoxy group at the 2nd position, and a methyl group at the 5th position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-isobutoxy-5-methylpyridine can be achieved through several synthetic routes. One common method involves the iodination of 2-isobutoxy-5-methylpyridine. The reaction typically requires the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the 4th position.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-Iodo-2-isobutoxy-5-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4th position can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The isobutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the isobutoxy group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of 4-amino-2-isobutoxy-5-methylpyridine or 4-thio-2-isobutoxy-5-methylpyridine.
Oxidation: Formation of 2-isobutoxy-5-methylpyridine-4-carboxylic acid.
Reduction: Formation of 2-isobutoxy-5-methylpyridine.
科学研究应用
4-Iodo-2-isobutoxy-5-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of drug candidates targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Iodo-2-isobutoxy-5-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit a key enzyme involved in bacterial cell wall synthesis, resulting in antimicrobial effects. The exact molecular targets and pathways would vary based on the specific context of its use.
相似化合物的比较
Similar Compounds
2-Chloro-4-iodo-5-methylpyridine: Similar structure but with a chlorine atom instead of an isobutoxy group.
4-Iodo-2-methoxy-5-methylpyridine: Similar structure but with a methoxy group instead of an isobutoxy group.
4-Iodo-2-ethoxy-5-methylpyridine: Similar structure but with an ethoxy group instead of an isobutoxy group.
Uniqueness
4-Iodo-2-isobutoxy-5-methylpyridine is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and biological activity. The bulkiness and electronic properties of the isobutoxy group can affect the compound’s interactions with other molecules, making it distinct from its analogs with different substituents.
属性
分子式 |
C10H14INO |
|---|---|
分子量 |
291.13 g/mol |
IUPAC 名称 |
4-iodo-5-methyl-2-(2-methylpropoxy)pyridine |
InChI |
InChI=1S/C10H14INO/c1-7(2)6-13-10-4-9(11)8(3)5-12-10/h4-5,7H,6H2,1-3H3 |
InChI 键 |
MCSHBXVFXIECHK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1I)OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane](/img/structure/B12066557.png)
![4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]-](/img/structure/B12066559.png)

![2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diyl diacetate](/img/structure/B12066571.png)
![6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one](/img/structure/B12066573.png)

![6-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12066585.png)







